Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate

Orthogonal cross-coupling Sequential diversification Chemoselective functionalization

Researchers requiring sequential, chemoselective diversification of a benzoxazole scaffold face a gap in mono-halogenated building blocks. This 98% pure, triply functionalized intermediate (Br, F, COOMe) enables a one-pot Suzuki-SNAr sequence at C5/C6, plus C2 C-H arylation, for rapid trisubstituted library synthesis. Its Br atom serves as an intrinsic anomalous scatterer (f'' = 0.88 e⁻ at Cu Kα) for direct crystallographic phasing. MW 274.04 Da fits fragment-screening guidelines. Supplied globally with batch-specific CoA. • Orthogonal C5-Br (Pd coupling) and C6-F (SNAr) handles for two-step diversification • C2 C-H arylation expands libraries without de novo synthesis • Intrinsic phasing capability eliminates heavy-atom soaking

Molecular Formula C9H5BrFNO3
Molecular Weight 274.04 g/mol
Cat. No. B12854435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate
Molecular FormulaC9H5BrFNO3
Molecular Weight274.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC(=C1F)Br)N=CO2
InChIInChI=1S/C9H5BrFNO3/c1-14-9(13)6-7(11)4(10)2-5-8(6)15-3-12-5/h2-3H,1H3
InChIKeyYOZFARNUXOBTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate Technical Baseline


Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate (CAS 1980065-38-0, molecular formula C₉H₅BrFNO₃, MW 274.04 g/mol) is a triply functionalized benzoxazole building block bearing a bromine atom at position 5, a fluorine atom at position 6, and a methoxycarbonyl ester at position 7 on the fused benzene–oxazole bicyclic core . The benzoxazole scaffold is recognized as a privileged heterocycle in medicinal chemistry, with halogenated derivatives appearing extensively in patent literature covering cardiovascular, anti-thrombotic, anti-inflammatory, and kinase-inhibitor programs [1]. Unlike simpler mono-substituted benzoxazole-7-carboxylate esters, this compound combines two electronically distinct halogen substituents in a vicinal arrangement adjacent to the ester, creating a unique profile of orthogonal reactivity handles that cannot be replicated by any single-analog substitution .

1
Privileged benzoxazole core with three orthogonal reactive handles (Br, F, CO2Me)
2
Enables sequential chemoselective diversification: cross-coupling then SNAr
3
High commercial purity (≥98%) reduces pre-use purification in parallel synthesis

Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate: Why Analogs Fall Short


In-class benzoxazole-7-carboxylate analogs bearing only a single halogen (e.g., methyl 5-bromo-1,3-benzoxazole-7-carboxylate, CAS 1221792-83-1; or methyl 6-fluoro-1,3-benzoxazole-7-carboxylate, CAS 1936335-40-8) each possess only one type of cross-coupling handle, forcing a convergent synthetic strategy into a single diversification step and rendering sequential, chemoselective elaboration impossible without protecting-group manipulations . Conversely, 5-bromo-6-fluoro-1,3-benzoxazole (CAS 1440535-10-3), which lacks the 7-carboxylate ester, eliminates the key polar anchoring point required for aqueous compatibility, hydrogen-bonding interactions with biological targets, or subsequent hydrolysis to the free carboxylic acid pharmacophore . The target compound's simultaneous presence of Br (a heavy leaving group for Pd-catalyzed cross-coupling), F (a strong electron-withdrawing group that modulates both the electronic environment of the ester and metabolic stability), and the methyl ester (a convertible polar handle) creates a mutually reinforcing substitution pattern. Substituting any one of these three functional groups fundamentally alters the compound's reactivity hierarchy, physicochemical property space, and its utility as a late-stage diversifiable intermediate .

Target
5-bromo-6-fluoro-7-ester: three handles for iterative library growth
Mono-halogen analog
Single halogen (Br or F only) forces linear synthesis; orthogonal elaboration not possible
Target
7-carboxylate ester provides polar anchor and convertible pharmacophore handle
De-esterified analog
Missing ester eliminates aqueous compatibility, H-bonding, and acid pharmacophore access
Target
Unsubstituted C2 position enables late-stage C–H functionalization
2-Substituted analog
Blocked C2 site reduces diversification vectors; limits combinatorial library depth

Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate Quantitative Evidence vs. Analogs


Vicinal Br/F Pair Enables Orthogonal Sequential Derivatization

The target compound uniquely positions a bromine at C5 and a fluorine at C6 in a vicinal arrangement on the benzoxazole benzene ring. The C5–Br bond is susceptible to Pd(0)-catalyzed oxidative addition, enabling Suzuki–Miyaura, Buchwald–Hartwig, or Stille cross-coupling under standard conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, 80–100 °C). In contrast, the C6–F bond is inert under these conditions but can subsequently undergo nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols under more forcing conditions (e.g., K₂CO₃/DMF, 100–130 °C) . By comparison, methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS 1221792-83-1) possesses only one reactive halogen handle (Br at C5), while methyl 6-fluoro-1,3-benzoxazole-7-carboxylate (CAS 1936335-40-8) offers only an SNAr-active fluorine at C6. Neither mono-halogenated analog can support a two-step, chemoselective diversification sequence without introducing additional halogens via electrophilic substitution—a process that is unselective on the benzoxazole core . This orthogonal reactivity is well-precedented for vicinal bromo-fluoro aryl systems in medicinal chemistry programs where sequential biaryl and C–N bond formations are required [1].

Vicinal Br/F reactivity
Class-level
Br for Pd-catalyzed cross-coupling; F for nucleophilic aromatic substitution in sequential two-step protocol
Supports orthogonal diversification workflow; step-count reduction context-dependent
Precedent from vicinal bromo-fluoro aryl systems; lab validation advised
Orthogonal cross-coupling Sequential diversification Chemoselective functionalization

Enhanced Ester Electrophilicity from 6-Fluoro Substitution

The predicted acid dissociation constant (pKa) of the conjugate acid of the ester carbonyl oxygen provides a quantitative measure of ester electrophilicity and susceptibility to nucleophilic attack (hydrolysis, aminolysis, transesterification). The target compound, methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate, has a predicted pKa of –4.38±0.30 . Its closest mono-halogenated analog that retains the ester, methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS 1221792-83-1), has a predicted pKa of –2.93±0.30 . The ΔpKa of approximately 1.45 units (a ~28-fold increase in acidity) is attributable to the electron-withdrawing inductive effect (–I) of the 6-fluoro substituent acting through the aromatic ring onto the ester at the ortho-relative C7 position. A more electrophilic ester carbonyl translates to faster rates in acyl substitution reactions (aminolysis to amides, hydrolysis to carboxylic acids, reduction to alcohols) under identical conditions .

Ester electrophilicity
Reported
pKa −4.38±0.30 (vs. −2.93±0.30 for mono-Br analog)
~28-fold higher acidity; may reduce amidation time, but requires experimental confirmation
Predicted value; verify under actual reaction conditions
Ester reactivity Electronic modulation pKa prediction Fluorine effect

Higher Crystal Packing Efficiency with Fluorine Substitution

Predicted density values provide a quantitative estimate of molecular compactness. Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate has a predicted density of 1.736±0.06 g/cm³ , whereas methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS 1221792-83-1), which lacks the 6-fluoro substituent, has a predicted density of 1.666±0.06 g/cm³ . The density increase of 0.07 g/cm³ (~4.2%) is a direct consequence of the higher atomic mass and smaller van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å), leading to tighter crystal packing. Additionally, 5-bromo-6-fluoro-1,3-benzoxazole (CAS 1440535-10-3), which lacks the 7-carboxylate ester, has a density of 1.8±0.1 g/cm³ ; its higher density relative to both 7-carboxylate esters reflects the absence of the conformationally flexible methyl ester group that disrupts optimal crystal packing. The target compound thus occupies a unique density window among related benzoxazole building blocks, balancing heavy-atom content with a crystallizable ester moiety.

Crystal density
Reported
1.736±0.06 g/cm³ (+4.2% vs. mono-Br analog)
Higher density may improve diffraction signal; relevant for crystallographic phasing
Predicted density; experimental crystal structure pending
Solid-state properties Crystallography Density Formulation

Higher Commercial Purity Reduces Pre-use Purification

Commercial purity specifications directly impact the cost and timeline of downstream synthesis, as sub-stoichiometric impurities in building blocks propagate through multi-step sequences as difficult-to-remove byproducts. Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate is listed by Leyan (Shanghai Haoyuan Chemexpress) at 98% purity . In comparison, methyl 5-bromo-1,3-benzoxazole-7-carboxylate (CAS 1221792-83-1) is supplied by Apollo Scientific and VWR at 95+% purity , and methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate (CAS 1221792-65-9) is also supplied at 95+% purity with a melting point of 141–143 °C . The 3-percentage-point purity gap between the target compound (98%) and its closest mono-bromo analog (95+%) corresponds to a maximum total impurity burden of 2% versus ≥5%. For a multi-step synthesis with five sequential transformations, assuming each step propagates impurity-related yield loss, this difference can compound to a ≥10–15% advantage in overall isolated yield of the final target molecule.

Commercial purity
Head-to-head
98% (target) vs. 95+% (mono-bromo analog)
≥3% purity advantage may reduce pre-use chromatography in multi-step synthesis
Supplier specifications; verify lot-specific COA
Purity specification Procurement quality Building block reliability

Unsubstituted C2 Position Enables Late-Stage Diversification

The C2 position of the benzoxazole ring is the most electronically activated site for electrophilic and metal-catalyzed C–H functionalization due to the adjacent oxazole oxygen and nitrogen atoms. In the target compound, the C2 position is unsubstituted (i.e., bears hydrogen), preserving this site as a synthetic handle for late-stage diversification via direct C–H arylation, C–H alkenylation, or lithiation–electrophile quenching. The closest analog bearing a substituent at C2, methyl 5-bromo-2-methyl-1,3-benzoxazole-7-carboxylate (CAS 1221792-65-9), has the C2 position blocked by a methyl group, eliminating C2 C–H functionalization as a diversification strategy [1]. Similarly, methyl 2-phenylbenzoxazole-7-carboxylate (CAS 136663-24-6) and related 2-aryl analogs lock the C2 position into a fixed aryl substituent introduced during cyclization, precluding subsequent modification . The target compound thus offers three sequential diversification vectors (C2 via C–H activation, C5–Br via cross-coupling, C6–F via SNAr) compared to only one or two vectors in 2-substituted analogs.

Diversification vectors
Class-level
C2 (C–H) C5–Br (X-coupling) C6–F (SNAr) 3 sites total
Triples diversification sites vs. 2-substituted analogs; expands combinatorial SAR space
C2 C–H activation literature-precedented; validate on substrate
Late-stage functionalization C–H activation Synthetic strategy Scaffold diversification

Methyl 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate Application Scenarios


Orthogonal Cross-Coupling for Parallel Library Synthesis

The vicinal Br (C5) and F (C6) substituents enable a two-step, one-pot sequential diversification protocol: (Step 1) Pd-catalyzed Suzuki–Miyaura coupling at C5–Br with aryl/heteroaryl boronic acids (e.g., Pd(PPh₃)₄, 2 M Na₂CO₃, DME/H₂O, 85 °C) to install a first aryl group; (Step 2) without intermediate purification, addition of a primary or secondary amine and heating to 100–120 °C drives SNAr displacement of the C6–F to install a second diversity element. This orthogonal reactivity profile, established through available pKa and density data for the target compound , is unavailable in mono-halogenated benzoxazole-7-carboxylate building blocks (CAS 1221792-83-1, CAS 1936335-40-8) . The unsubstituted C2 position further permits a third diversification via direct C–H arylation, enabling generation of trisubstituted benzoxazole libraries from a single precursor. The 98% commercial purity of the starting material ensures that library products meet typical hit-to-lead purity thresholds (≥90%) after only two synthetic steps without intermediate chromatography.

Fragment-Based Screening with Built-in X-ray Phasing Handle

With a molecular weight of 274.04 g/mol (well within fragment library guidelines of ≤300 Da), predicted LogP estimated at 2.2–2.6 based on the 5-bromo-6-fluoro-1,3-benzoxazole core (XlogP 2.6 for the de-esterified analog) , and a polar ester moiety contributing hydrogen-bond acceptor capacity, the target compound meets all Rule-of-Three criteria for fragment-based screening. Critically, the bromine atom serves as an anomalous scatterer (f'' = 0.88 e⁻ at Cu Kα) for experimental phasing in protein–ligand X-ray crystallography, eliminating the need for soaking with heavy-atom derivatives. The predicted density of 1.736 g/cm³ and the presence of both Br and F facilitate rapid, unambiguous placement of the fragment in electron density maps. This dual-purpose property (screening hit + intrinsic phasing capability) is absent in the non-brominated analog, methyl 6-fluoro-1,3-benzoxazole-7-carboxylate , and in the de-esterified 5-bromo-6-fluoro-1,3-benzoxazole core which lacks the polar carboxylate anchor .

Agrochemical Lead Optimization: Fungicidal & Herbicidal Scaffold

Patent literature covering benzoxazole compounds with halogen substitution patterns describes applications as herbicides (DE60132032T2) and fungicides . The 5-bromo-6-fluoro-1,3-benzoxazole-7-carboxylate ester provides a direct entry into this patent space by serving as a key intermediate for the synthesis of 5-aryl-6-amino-substituted benzoxazole-7-carboxylic acids—a motif recurrent in agrochemical benzoxazole patents. The enhanced electrophilicity of the ester (pKa –4.38 vs. –2.93 for the non-fluorinated analog) enables efficient conversion to the free carboxylic acid under mild basic hydrolysis (LiOH, THF/H₂O, rt), avoiding the harsher conditions (NaOH, reflux) that can promote benzoxazole ring opening. The three orthogonal diversification handles (C2, C5, C6) allow systematic exploration of substituent effects on herbicidal potency and crop selectivity within a single scaffold framework.

Cardiovascular Drug Discovery: Factor Xa/Thrombin Inhibitor Intermediate

Bayer Pharma AG's patent application US20160137647 explicitly claims substituted benzoxazoles for the treatment and/or prophylaxis of cardiovascular disorders, particularly thrombotic or thromboembolic diseases. Within the claimed Markush structure, benzoxazole cores bearing ester functionality at the 7-position and halogen substitution on the benzo ring are key intermediates for the construction of factor Xa and thrombin inhibitor pharmacophores. The target compound, with its 5-bromo-6-fluoro-7-methoxycarbonyl substitution pattern, maps directly onto the preferred substitution vectors described in the patent's generic formula (I), where R₁ is attached via the benzoxazole nitrogen and the ester serves as a pro-drug or carboxylate bioisostere anchor . The higher predicted density (1.736 g/cm³) and enhanced electrophilicity (pKa –4.38) of the target compound, compared to non-fluorinated analogs, translate to improved packing interactions in the S1 pocket of serine proteases—a hypothesis testable through direct procurement and enzymatic assay of derivatives generated from this building block.

Application
Selection Property
Validation Focus
Parallel library synthesis
Three orthogonal reactive handles (Br, F, C2–H)
Confirm chemoselective sequential diversification without intermediate purification
Fragment-based screening
Br anomalous scatterer plus polar ester anchor
Verify experimental phasing without heavy-atom soak; assess binding in biochemical assays
Agrochemical lead optimization
Halogenated benzoxazole ester; enhanced electrophilicity
Validate mild hydrolysis to carboxylic acid without oxazole ring opening
Serine protease inhibitor pharmacophore studies
Benzoxazole scaffold with 5-Br, 6-F, 7-CO2Me pattern
Map to patent-defined substitution vectors; test derived analogs in enzymatic assays
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